molecular formula C3H6 B3044124 Cyclopropane-D6 CAS No. 2207-64-9

Cyclopropane-D6

Cat. No. B3044124
CAS RN: 2207-64-9
M. Wt: 48.12 g/mol
InChI Key: LVZWSLJZHVFIQJ-NMFSSPJFSA-N
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Description

Cyclopropane-D6, also known as 1,1,2,2,3,3-hexadeuteriocyclopropane, is a compound with the molecular formula C3H6 . It has a molecular weight of 48.12 g/mol . The compound is used for research and development purposes .


Synthesis Analysis

Cyclopropane-D6 has been synthesized from deuterium oxide and magnesium tricarbide in steps giving successively methyl acetylene-D4, propylene-D6, allyl chloride-D5, 3-bromo-1-chloropropane-D6, and cyclopropane-D6 . A review highlights the strategic considerations for the introduction of the cyclopropane motif in a collection of recent total syntheses . The review presents an overview of the most important and widely used cyclopropanation techniques .


Molecular Structure Analysis

Infrared spectra of cyclopropane and cyclopropane-D6 have been obtained in the spectral region 350 to 3700 cm−1 for the vapor and 650 to 3700 cm−1 for the liquid . Raman spectra, including semi-quantitative depolarization factors, have been determined for the liquid state . The spectroscopic results satisfy the Teller-Redlich product rule for a molecule of D3h symmetry . High-resolution work on cyclopropane-D6 shows that the C–C distance is 1.524±0.014 A .


Chemical Reactions Analysis

Cyclopropanes present significant challenges for any synthetic chemist . This review aims to highlight the strategic considerations for the introduction of the cyclopropane motif in a collection of recent total syntheses . At first, an overview of the most important and widely used cyclopropanation techniques is presented, followed by a discussion of elegant approaches and clever solutions that have been developed to enable the synthesis of various unique cyclopropane natural products or use of cyclopropanes as versatile strategic intermediates .


Physical And Chemical Properties Analysis

Cyclopropane-D6 has a molecular weight of 48.12 g/mol . It has a complexity of 4.8 and is composed of 3 heavy atoms . The compound has 6 isotope atoms .

Scientific Research Applications

Vibrational Spectra and Molecular Structure

Cyclopropane-D6 has been a subject of interest in understanding molecular structures and vibrational spectra. Studies on its infrared and Raman spectra have provided insights into molecular geometry and vibrational eigenstate density. For instance, a study by Baker and Lord (1955) synthesized Cyclopropane-D6 and investigated its infrared spectra in both vapor and liquid states, revealing its D3h symmetry and helping in understanding the molecular geometry, although the exact determination of molecular geometry was not successful (Baker & Lord, 1955). Similarly, Jones and Stoicheff (1964) studied the rotational Raman spectra of Cyclopropane and Cyclopropane-D6, determining the C-C internuclear distance (Jones & Stoicheff, 1964).

Chemical Reactions and Catalysis

Cyclopropane-D6 is also instrumental in the study of chemical reactions and catalysis. For example, it has been used to understand the isomerization processes over various catalysts. Imizu et al. (1979) conducted a mechanistic study on the isomerization of Cyclopropane into propene over a Th(SO4)2 catalyst, using Cyclopropane-D6 as a tracer, revealing insights into the intermolecular H(or D) transfer involved in the reaction (Imizu et al., 1979).

Molecular Dynamics and Spectroscopy

In the field of molecular dynamics and spectroscopy, Cyclopropane-D6 has been a valuable tool. Studies like the one by Zwanziger et al. (1988) on the two-photon absorption spectra of Cyclopropane-D6 provided valuable information on the fluxional nature of molecules and the excited state dynamics (Zwanziger et al., 1988).

Synthesis and Reactivity of Cyclopropanes

Cyclopropane-D6 plays a crucial role in understanding the synthesis and reactivity of cyclopropanes. Research has focused on various transformations involving donor-acceptor cyclopropanes, offering insights into cycloisomerizations, umpolung reactions, and ring-opening lactonizations/lactamizations. A review by Cavitt et al. (2014) highlights these intramolecular transformations, underscoring the role of donor-acceptor cyclopropanes in natural product synthesis (Cavitt et al., 2014).

Safety And Hazards

When handling Cyclopropane-D6, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

1,1,2,2,3,3-hexadeuteriocyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6/c1-2-3-1/h1-3H2/i1D2,2D2,3D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZWSLJZHVFIQJ-NMFSSPJFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])([2H])[2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

48.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropane-D6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropane-D6
Reactant of Route 2
Cyclopropane-D6
Reactant of Route 3
Cyclopropane-D6
Reactant of Route 4
Cyclopropane-D6
Reactant of Route 5
Cyclopropane-D6
Reactant of Route 6
Cyclopropane-D6

Citations

For This Compound
80
Citations
HH Günthard, RC Lord, TK McCubbin Jr - The Journal of Chemical …, 1956 - pubs.aip.org
… of cyclopropane-d6 and a rather complete analysis of the vibrational spectra of both cyclopropane and cyclopropane-d6 … had the advantage of the additional data from cyclopropane-d6• …
Number of citations: 80 pubs.aip.org
JB Bates, DE Sands, WH Smith - The Journal of Chemical Physics, 1969 - pubs.aip.org
Infrared and Raman spectra of polycrystalline C 3 H 6 and C 3 D 6 were measured between 10 and 3500 cm −1 at 85K. Infrared spectra of mixed C 3 H 6 and C 3 D 6 crystals were also …
Number of citations: 25 pubs.aip.org
SJ Daunt, HF Shurvell - Journal of Raman Spectroscopy, 1974 - Wiley Online Library
The gas phase Raman spectra of normal and perdeutero‐cyclopropane have been recorded at medium resolution. The band contours of the E′ and E″ degenerate modes have been …
JL Duncan, D Ellis - Journal of Molecular Spectroscopy, 1968 - Elsevier
… the CD stretching parallel fundamental of cyclopropane-D6 has been studied at hig resolution, by Giinthard et … The sample of cyclopropane-D6 … Thus, for the vll band of cyclopropane-D6 …
Number of citations: 12 www.sciencedirect.com
AW Baker, RC Lord - The Journal of Chemical Physics, 1955 - pubs.aip.org
… Cyclopropane-d6 has been synthesized from deuterium … Infrared spectra of cyclopropane and cyclopropane-d6 have … cyclopropane-d6 shows that the CC distance is 1.524±0.014 A. …
Number of citations: 76 pubs.aip.org
JL Duncan, GR Burns - Journal of Molecular Spectroscopy, 1969 - Elsevier
… cyclopropane-D6 contained a small amount of cyclopropane-Dr, as the only detectable impurity. Several of the cyclopropane-Ds bands may be observed in the gas phase spectrum, …
Number of citations: 69 www.sciencedirect.com
J Pliva, A Valentin, L Henry, F Muller… - Journal of Molecular …, 1994 - Elsevier
The perpendicular infrared bands of the E′ vibrations of C 3 D 6 were recorded on a large Fourier transform spectrometer at resolution approaching the Doppler limit, and the "…
Number of citations: 6 www.sciencedirect.com
IW Levin, RAR Pearce - The Journal of Chemical Physics, 1978 - pubs.aip.org
… In view of these general comments, we examine in the present study the gas-phase infrared intensities of cyclopropane-do and its isotopiC derivative cyclopropane d6 • Cyclopropane …
Number of citations: 37 pubs.aip.org
AH Nielsen, SJ Daunt, GW Halsey - Journal of Molecular Spectroscopy, 1980 - Elsevier
The parallel band ν 6 (A″ 2 ) of C 3 D 6 near 2336 cm −1 has been studied with high resolution (Δν = 0.020 – 0.024 cm −1 ) in the infrared. The band has been analyzed using standard …
Number of citations: 3 www.sciencedirect.com
J Plı́va, A Valentin, A Henry, L Henry - Journal of Molecular Spectroscopy, 1996 - Elsevier
The two infrared active C–D stretching bands ν 6 and ν 8 of C 3 D 6 were recorded on a large Fourier transform spectrometer with a linewidth close to the Doppler–Fizeau limit. The …
Number of citations: 2 www.sciencedirect.com

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